molecular formula C18H14N4OS B379725 1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone CAS No. 61054-37-3

1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone

Cat. No.: B379725
CAS No.: 61054-37-3
M. Wt: 334.4g/mol
InChI Key: QECOTHWWYCWPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C18H14N4OS and its molecular weight is 334.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Triazine Scaffold

Heterocyclic compounds bearing the triazine scaffold have been extensively studied in medicinal chemistry due to their wide spectrum of biological activities. Triazines, including 1,2,4-triazine derivatives, exhibit a range of pharmacological activities, such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant effects. The unique chemical structure of triazines, characterized by the presence of nitrogen atoms, makes them weak bases and predisposes them to nucleophilic substitution rather than electrophilic substitution. This feature underlines their versatility in chemical reactions and drug development processes. Triazine-based compounds have shown potent pharmacological activities, indicating their potential as core moieties for future drug development (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Biological Activities

Novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, have been the subject of patents and research studies due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. The development of new chemical entities based on triazole derivatives highlights the ongoing interest in these compounds for therapeutic applications. The research emphasizes the need for new, efficient synthesis methods that consider current environmental and sustainability concerns. Triazole derivatives continue to play a significant role in addressing new diseases and combating drug-resistant bacteria and viruses (Ferreira et al., 2013).

Properties

IUPAC Name

1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-11-6-8-12(9-7-11)15(23)10-24-18-20-17-16(21-22-18)13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECOTHWWYCWPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.